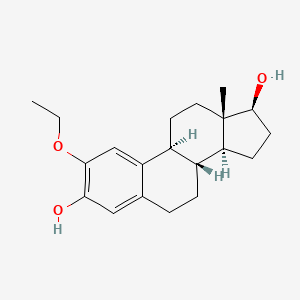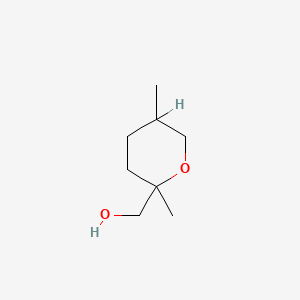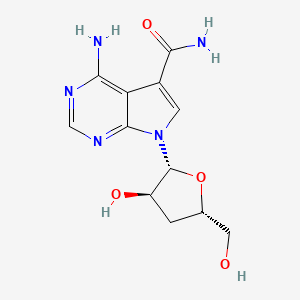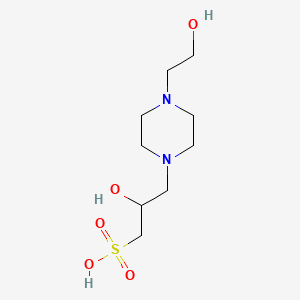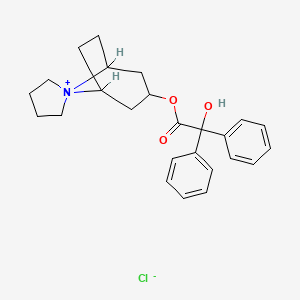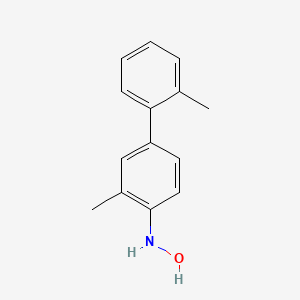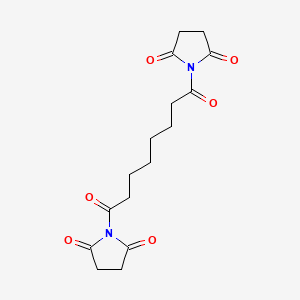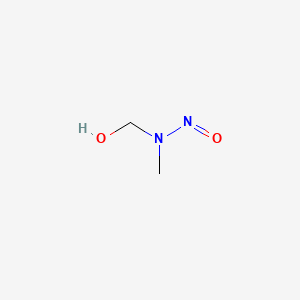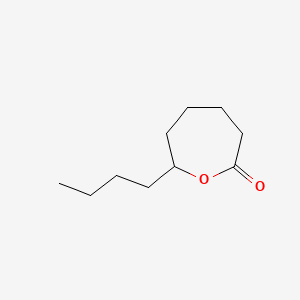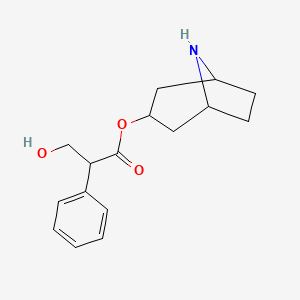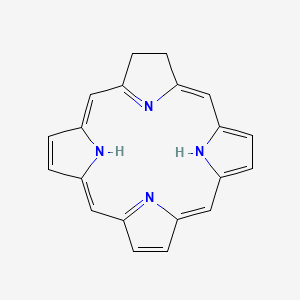![molecular formula C13H14N2O2S2 B1196173 5-[(3-methyl-2-thienyl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B1196173.png)
5-[(3-methyl-2-thienyl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-methyl-2-thiophenyl)methylidene]-2-(4-morpholinyl)-4-thiazolone is a member of morpholines.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Thiazolone derivatives like 5-[(3-methyl-2-thienyl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one have been synthesized and tested for their analgesic and anti-inflammatory activities. These compounds are characterized by NMR spectroscopy and liquid chromatography-mass spectrometry, indicating their potential in pharmacological research (Demchenko et al., 2015).
Chemical Reactions and Derivatives
- Research shows that N,N-Disubstituted thiazolone derivatives can react with various CH acids, leading to the formation of bithiazolylidene dione derivatives. This indicates their utility in chemical synthesis and drug development (Kandeel et al., 2002).
Structural Analysis
- Structural and spectral analyses of similar thiazole derivatives have been conducted. For example, a study on 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione provides insights into the molecular structure and hydrogen bonding interactions of such compounds (Franklin et al., 2011).
Antioxidant Activities
- A study on the antioxidant activity of 2-amino-5-alkylidenethiazol-4-ones suggests that these compounds, including those similar to 5-[(3-methyl-2-thienyl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one, can inhibit lipid peroxidation, indicating potential in the development of antioxidant therapies (Zvezdanović et al., 2014).
Antiprotozoal Activities
- Some thiazole derivatives have shown moderate activity against Trypanosoma species, indicating their potential in antiprotozoal drug development (Verge & Roffey, 1975).
Antitumor Applications
- Thiazole derivatives have been utilized in the design of antitumor agents, showing potential for cancer treatment. Specific compounds have displayed superior activity compared to reference drugs like 5-fluorouracil and cisplatin (Matiichuk et al., 2020).
Propiedades
Nombre del producto |
5-[(3-methyl-2-thienyl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one |
|---|---|
Fórmula molecular |
C13H14N2O2S2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C13H14N2O2S2/c1-9-2-7-18-10(9)8-11-12(16)14-13(19-11)15-3-5-17-6-4-15/h2,7-8H,3-6H2,1H3/b11-8- |
Clave InChI |
KZNUVOHTMZRUNU-FLIBITNWSA-N |
SMILES isomérico |
CC1=C(SC=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3 |
SMILES canónico |
CC1=C(SC=C1)C=C2C(=O)N=C(S2)N3CCOCC3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R,12R,13S)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B1196093.png)
![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B1196094.png)
